1-(2,5-Dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea
Overview
Description
1-(2,5-Dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a piperazine ring, and a thiourea moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea typically involves multiple steps. One common method includes the reaction of 2,5-dichloroaniline with 2-methylphenylpiperazine in the presence of a suitable base to form an intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiourea
- 1-(2,5-Dichlorophenyl)-3-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]thiourea
Uniqueness
1-(2,5-Dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea is unique due to its specific substitution pattern on the phenyl and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4S/c1-15-4-2-3-5-19(15)26-12-10-25(11-13-26)9-8-23-20(27)24-18-14-16(21)6-7-17(18)22/h2-7,14H,8-13H2,1H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIAVYCIPMHGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCNC(=S)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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